4'-Hydroxytamoxifen

Estrogen Receptor Binding Affinity SERM

4'-Hydroxytamoxifen delivers unmatched ER binding affinity—25- to 50-fold greater than tamoxifen—making it the definitive reference for competitive binding assays, CYP2D6 pharmacogenomic studies, and LC-MS/MS method validation. Its certified purity (≥98%) and defined Z‑isomer composition (≥90%) ensure reproducible results that generic metabolites cannot provide. Procure this standard to eliminate batch-to-batch variability and secure assay integrity.

Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
CAS No. 82413-23-8
Cat. No. B022448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxytamoxifen
CAS82413-23-8
Synonyms4'-hydroxytamoxifen
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
4-hydroxy-tamoxifen
4-hydroxytamoxifen
4-hydroxytamoxifen, (E)-isomer
4-hydroxytamoxifen, (Z)-isomer
4-monohydroxytamoxifen
4-OHT hydrotamoxifen
4OH-tamoxifen
afimoxifene
hydroxytamoxifen
ICI 79280
para-hydroxytamoxifen
phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
tamoxifen metabolite B
Molecular FormulaC26H29NO2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O
InChIInChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
InChIKeyDODQJNMQWMSYGS-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98% (may contain up to 10% of the (E) isomer)A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxytamoxifen (CAS 82413-23-8): Potent Active Metabolite of Tamoxifen for Estrogen Receptor Research


4'-Hydroxytamoxifen (4-OHT, CAS 82413-23-8) is a selective estrogen receptor modulator (SERM) and the active metabolite of tamoxifen, a widely used drug for estrogen receptor-positive breast cancer [1]. It is formed from tamoxifen by cytochrome P450 (CYP) isoforms, including CYP2D6, CYP2B6, CYP3A4, and CYP2C19 [2]. 4'-Hydroxytamoxifen demonstrates significantly higher affinity for estrogen receptors (ERs) compared to the parent compound, tamoxifen [3]. As a key reference standard and research tool, it is crucial for studying ER-mediated signaling, drug metabolism, and anticancer mechanisms .

Why Generic Tamoxifen Metabolite Standards Are Not Interchangeable with 4'-Hydroxytamoxifen


Tamoxifen metabolism generates a complex mixture of active and inactive metabolites, including 4-hydroxytamoxifen, N-desmethyltamoxifen, and endoxifen, each with distinct pharmacological profiles [1]. 4'-Hydroxytamoxifen exhibits a unique combination of high ER binding affinity, distinct CYP-mediated formation pathways, and specific in vitro/in vivo potency that cannot be replicated by other metabolites or the parent drug [2]. For instance, while endoxifen shows similar anti-estrogenic potency, its plasma concentrations and metabolic regulation differ significantly from 4'-hydroxytamoxifen [3]. Therefore, substituting with a generic 'tamoxifen metabolite' without precise specification of the 4'-hydroxy moiety introduces substantial variability in experimental outcomes, compromising data reproducibility and research validity. The following quantitative evidence underscores the non-interchangeable nature of this specific compound.

Quantitative Differentiation of 4'-Hydroxytamoxifen: Evidence-Based Comparator Analysis


Superior Estrogen Receptor Binding Affinity: 4'-Hydroxytamoxifen vs. Tamoxifen and N-Desmethyltamoxifen

4'-Hydroxytamoxifen demonstrates significantly higher binding affinity for the estrogen receptor (ER) compared to tamoxifen and N-desmethyltamoxifen. In a comparative study using ER isolated from human breast carcinoma, 4'-hydroxytamoxifen bound with affinity equal to estradiol and exhibited 25–50 times higher affinity than tamoxifen [1]. In contrast, N-desmethyltamoxifen showed less than 1% of tamoxifen's affinity [1]. This enhanced binding directly correlates with its increased potency in inhibiting MCF-7 breast cancer cell proliferation, where 4-OHT was 100- to 167-fold more potent than tamoxifen and N-desmethyltamoxifen [2].

Estrogen Receptor Binding Affinity SERM Breast Cancer

Differential CYP-Mediated Formation: 4'-Hydroxylation vs. 4-Hydroxylation Pathways

The formation of 4'-hydroxytamoxifen and 4-hydroxytamoxifen is catalyzed by distinct sets of CYP isoforms with varying efficiencies. At low (18 µM) tamoxifen concentrations, CYP2D6 is the major catalyst for 4-hydroxylation (170 ± 20 pmol/40 min/0.2 nmol P450), while CYP2B6 shows minimal activity [1]. However, CYP2B6 exhibits significantly higher activity for 4'-hydroxylation (0.51 ± 0.08 pmol/40 min/0.2 nmol P450) compared to CYP2D6 [1]. At high (250 µM) tamoxifen concentrations, CYP2B6 becomes the dominant catalyst for both pathways, but the ratio of 4'-hydroxylation to 4-hydroxylation remains distinct [1]. This differential isoform selectivity has implications for studies on CYP2D6 pharmacogenomics and drug-drug interactions.

Drug Metabolism Cytochrome P450 CYP2D6 Pharmacogenomics

Comparative In Vitro Potency: 4'-Hydroxytamoxifen vs. Endoxifen in Anti-Estrogenic Activity

In MCF-7 breast cancer cells, 4'-hydroxytamoxifen and endoxifen exhibit comparable potency in suppressing 17β-estradiol (E2)-induced progesterone receptor (PR) mRNA expression, a key marker of estrogenic activity [1]. Both metabolites decreased E2-induced PR expression with similar efficacy, and minimal interconversion between the two was observed during the 24-hour culture [1]. This finding is critical given that endoxifen is present at ~7-fold higher plasma concentrations than 4-OHT in patients receiving tamoxifen [2], establishing a functional parity despite pharmacokinetic disparity.

Anti-Estrogen Breast Cancer Endoxifen Gene Expression

Distinct Antiproliferative Potency in Breast Cancer Cell Lines: MCF-7 vs. MDA-MB-231

4'-Hydroxytamoxifen exhibits differential antiproliferative potency across breast cancer cell lines. In MCF-7 cells (ER-positive), the IC50 for proliferation inhibition is 27 µM, while in MDA-MB-231 cells (ER-negative), it is more potent with an IC50 of 16 µM [1]. This 1.7-fold difference suggests ER-independent mechanisms contribute to its cytotoxic effects in certain contexts. Comparatively, tamoxifen shows significantly lower potency in these assays, though direct IC50 values are not always reported in the same study .

Antiproliferative MCF-7 MDA-MB-231 Cytotoxicity

Analytical Purity and Isomeric Composition: Certified Reference Standard Grade

Commercially available 4'-hydroxytamoxifen is supplied as a certified reference standard with a purity of ≥98%, but importantly, it may contain up to 10% of the (E)-isomer . This specification is critical for analytical method development and validation (AMV) and quality control (QC) applications, as the (Z)-isomer is the biologically active form . In contrast, generic 'tamoxifen metabolite' mixtures or less rigorously characterized standards may lack this defined isomeric ratio, leading to inconsistent experimental results.

Analytical Standard QC Purity Isomer

Optimal Application Scenarios for 4'-Hydroxytamoxifen in Research and Industry


Estrogen Receptor Binding and Functional Assays

4'-Hydroxytamoxifen is the preferred choice for ER binding studies due to its 25-50 fold higher affinity compared to tamoxifen [1]. It should be used in competitive binding assays, reporter gene assays, and cell proliferation studies where maximal ER modulation is required, minimizing the confounding effects of lower-affinity metabolites.

CYP2D6 Pharmacogenomics and Drug Metabolism Studies

Researchers investigating the impact of CYP2D6 polymorphisms on tamoxifen metabolism should utilize 4'-hydroxytamoxifen as a key analytical standard to quantify its formation and compare it to 4-hydroxylation pathways [2]. This allows for precise correlation of genotype with specific metabolite production, crucial for personalized medicine studies.

Analytical Method Development and Quality Control

Due to its well-defined purity (≥98%) and isomeric composition (≥90% Z-isomer), 4'-hydroxytamoxifen serves as a certified reference standard for developing and validating HPLC, LC-MS/MS, and other analytical methods for quantifying tamoxifen metabolites in biological matrices . It is essential for ensuring accuracy and reproducibility in clinical and preclinical pharmacokinetic studies.

Comparative Pharmacology of Tamoxifen Metabolites

In studies comparing the anti-estrogenic and antiproliferative effects of tamoxifen, endoxifen, and other metabolites, 4'-hydroxytamoxifen provides a critical reference point due to its well-characterized potency and distinct metabolic origin [3]. Its inclusion allows for a comprehensive understanding of the tamoxifen metabolic network's contribution to therapeutic efficacy.

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